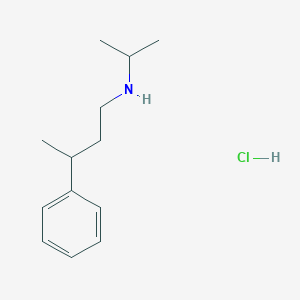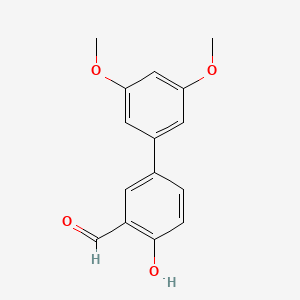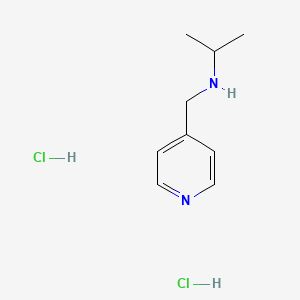amine hydrochloride CAS No. 16065-30-8](/img/structure/B6344032.png)
[(3-Methylphenyl)methyl](propyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3-Methylphenyl)methylamine hydrochloride”, also known as MPMP, is a white crystalline powder. It has a molecular formula of C11H18ClN and a molecular weight of 199.72 g/mol .
Molecular Structure Analysis
The molecular structure of “(3-Methylphenyl)methylamine hydrochloride” consists of a propyl group attached to a methylphenyl group through a methylamine . The exact structure can be represented as C6H5CH2CH2CH(NH2)CH3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Methylphenyl)methylamine hydrochloride” include a molecular weight of 199.72 g/mol and a molecular formula of C11H18ClN . Unfortunately, specific information such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Environmental and Health Impacts of Chemical Compounds
Chemical Warfare Agent Degradation Products : A study reviews the formation, fate, and toxicity of chemical warfare (CW) agent degradation products. It highlights the environmental and occupational health significance of these compounds, including their persistence and toxic effects. The study covers agents like sulfur mustards, nitrogen mustards, and nerve agents, providing a comprehensive understanding of their environmental behavior and impact (Munro et al., 1999).
Illicit Use of Methylphenidate : Research on the prevalence, pharmacology, and consequences of illicit methylphenidate use sheds light on the non-medical use of prescription stimulants. It explores the reasons behind its misuse among different populations, providing insights into drug abuse patterns and implications for public health (Bogle & Smith, 2009).
Biogenic Amine Metabolism and Depression : A paper discusses the interactions of pharmacological agents that alter biogenic amine metabolism with depression within a primate model. It offers insights into the complex relationship between neurochemistry and mood disorders, emphasizing the importance of environmental and genetic factors in the onset of depression (Kraemer & McKINNEY, 1979).
Hydroaminomethylation of Oleochemicals : This review discusses the synthesis and application of bio-based compounds through the hydroaminomethylation of vegetable oils. It highlights the industrial potential of these processes in producing functionalized compounds for polymer chemistry and surface-active agents, pointing to the versatility of chemical synthesis methods (Vanbésien et al., 2018).
Carcinogenicity of Monochloro-1,2-Propanediol (3-MCPD) : A critical review examines the toxicological profile of 3-MCPD, a compound found in trace amounts in hydrolyzed vegetable proteins. The review addresses its potential health risks, including carcinogenicity, and concludes that at trace levels in foods, 3-MCPD does not pose a significant risk to human health (Lynch et al., 1998).
These studies, while not directly related to "(3-Methylphenyl)methylamine hydrochloride," provide a broad perspective on the types of research conducted on chemical compounds with regard to their environmental fate, pharmacological effects, and potential health impacts. For more specific information on a compound, a targeted chemical database or substance registry might offer more direct insights.
properties
IUPAC Name |
N-[(3-methylphenyl)methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-7-12-9-11-6-4-5-10(2)8-11;/h4-6,8,12H,3,7,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXCHLZBGRNLDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC(=C1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Methylphenyl)methyl](propyl)amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343950.png)


amine hydrochloride](/img/structure/B6343968.png)
amine hydrochloride](/img/structure/B6343971.png)

![3-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B6343984.png)

![2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344013.png)
amine hydrochloride](/img/structure/B6344021.png)

![2-Methoxy-5-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344041.png)
![N,N-Diethyl-4-[(propylamino)methyl]aniline dihydrochloride](/img/structure/B6344043.png)
amine hydrochloride](/img/structure/B6344051.png)